

Application Note: Cedramber as a Reference Standard in Analytical Chemistry

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Compound of Interest

Compound Name: Cedramber

Cat. No.: B1593874

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Introduction

Cedramber, a synthetic woody-amber fragrance ingredient, possesses several properties that make it a promising candidate for use as a reference standard in analytical chemistry.^[1] Its synthetic origin ensures high purity and batch-to-batch consistency, which are critical for a reliable reference material.^{[1][2]} This document outlines the potential applications of **Cedramber** as a reference standard, particularly in the gas chromatography-mass spectrometry (GC-MS) analysis of complex matrices such as cosmetics, environmental samples, and pharmaceutical formulations. This application note provides detailed protocols for its qualification and use as an internal or external standard.

Cedramber, chemically known as cedryl methyl ether, is a colorless to pale yellow liquid with a molecular formula of $C_{16}H_{28}O$ and a molecular weight of 236.40 g/mol.^{[1][3]} Its stability and relatively high boiling point (268 °C) make it suitable for GC analysis.^[3]

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of **Cedramber** is presented in Table 1. For use as a reference standard, a minimum purity of 97% is recommended.^[3]

Table 1: Physicochemical Properties of **Cedramber**

Property	Value	Reference
Chemical Name	(1S,2R,5S,7R,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0 ^{1,5}]undecane	[1]
Synonyms	Cedryl methyl ether, Cedrol methyl ether	[4]
CAS Number	67874-81-1	[1]
Molecular Formula	C ₁₆ H ₂₈ O	[1]
Molecular Weight	236.40 g/mol	[3]
Appearance	Colorless to pale yellowish liquid	[3]
Boiling Point	268 °C	[3]
Flash Point	> 100 °C (closed cup)	[3]
Density (20°C)	0.975 - 0.982 g/cm ³	[3]
Refractive Index (20°C)	1.494 - 1.498	[3]
Purity (GC)	≥ 97%	[3]
Solubility	Soluble in ethanol; Insoluble in water	[3][5]

Experimental Protocols

Qualification of Cedramber as a Reference Standard

The following workflow outlines the necessary steps to qualify a batch of **Cedramber** for use as a reference standard.

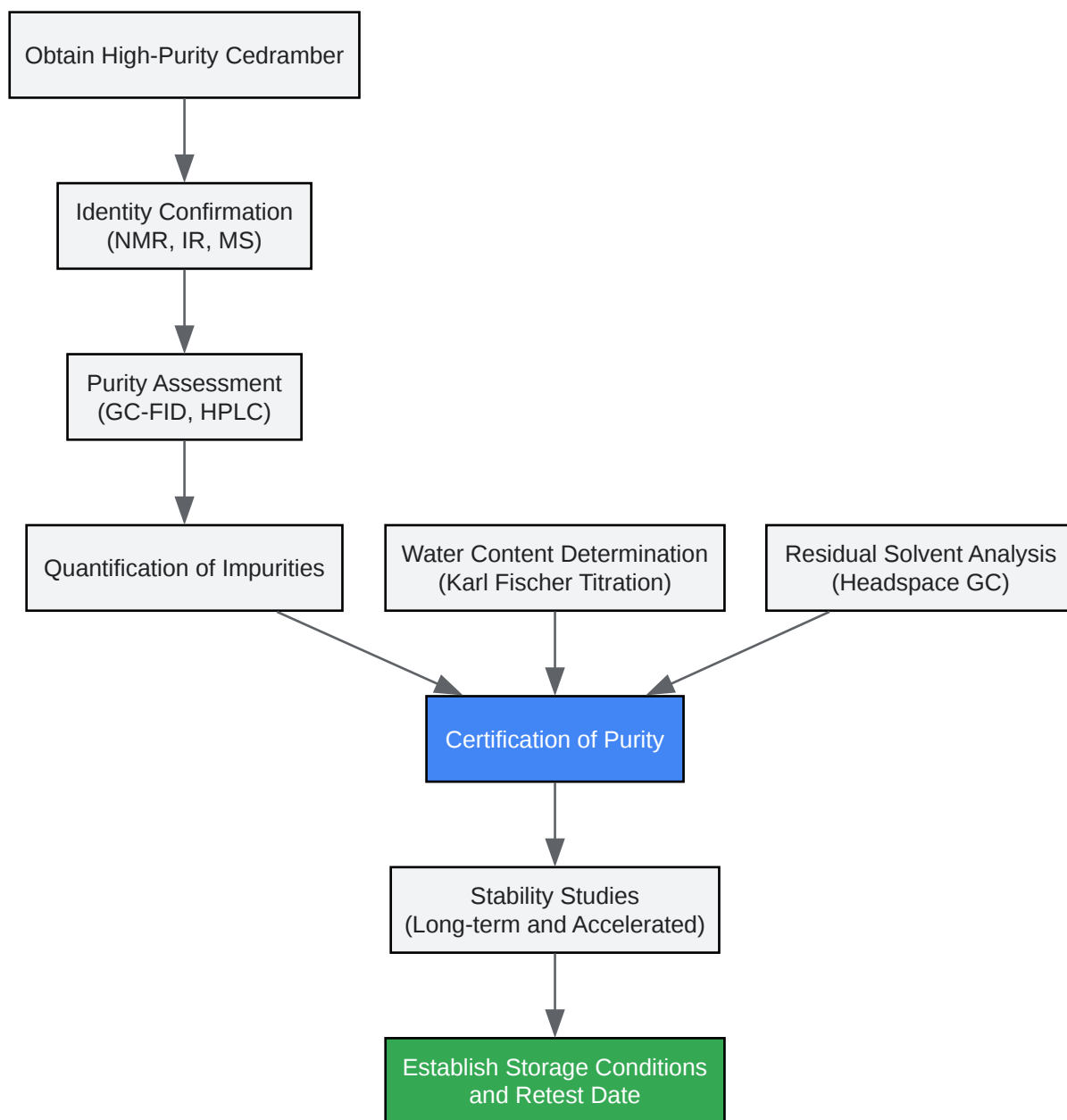


Figure 1: Workflow for Qualification of Cedramber as a Reference Standard

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Caption: Workflow for the qualification of **Cedramber** as a reference standard.

Protocol for Purity Assessment by GC-FID:

- Instrument: Gas chromatograph with Flame Ionization Detector (FID).
- Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 280 °C.
- Injection Volume: 1 µL (split ratio 50:1).
- Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
- Detector Temperature: 300 °C.
- Data Analysis: Determine the purity by area normalization, assuming all components have the same response factor.

Use of Cedramber as an Internal Standard for Quantification of Fragrance Allergens by GC-MS

This protocol describes the use of **Cedramber** as an internal standard for the quantification of fragrance allergens in a cosmetic matrix.

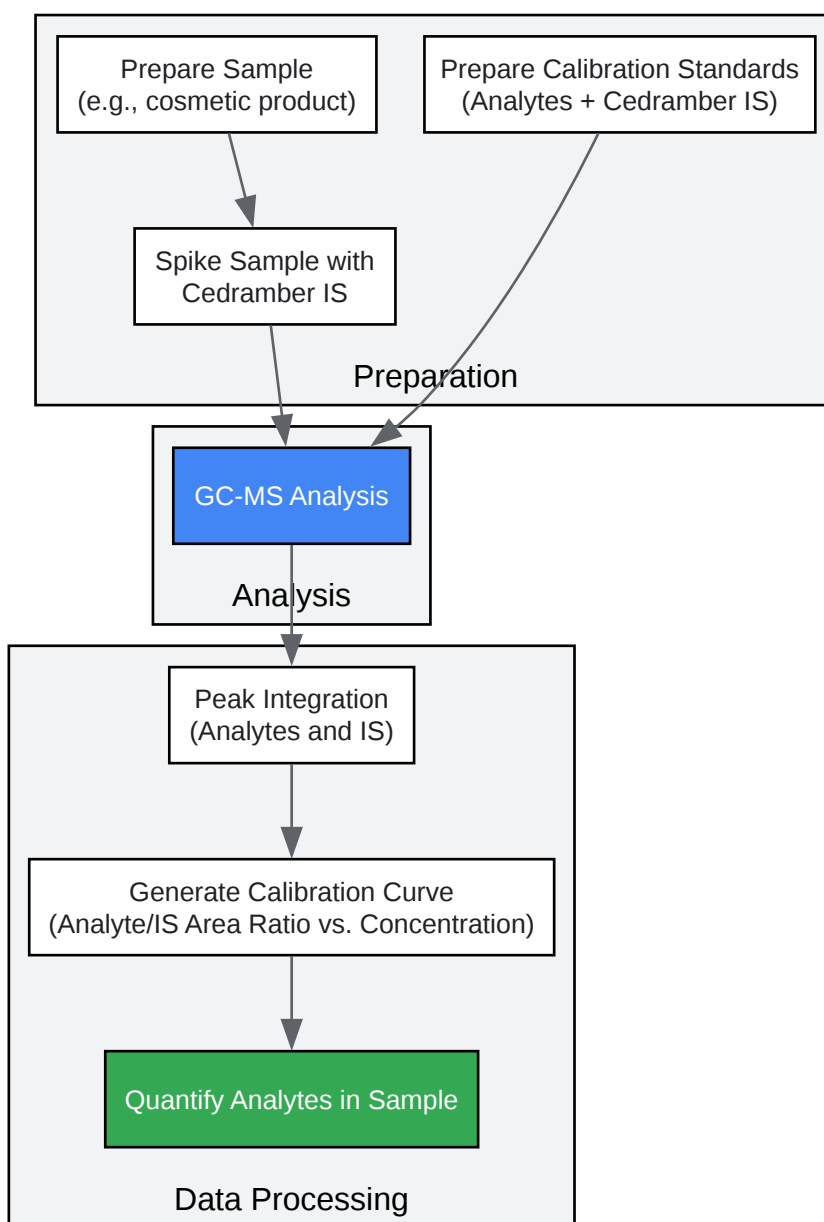


Figure 2: Workflow for Sample Analysis using Cedramber as an Internal Standard

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Caption: General workflow for quantitative analysis using an internal standard.

Protocol:

- Preparation of Stock Solutions:
 - Prepare a stock solution of **Cedramber** (Internal Standard, IS) at 1000 µg/mL in methanol.

- Prepare stock solutions of the target fragrance allergens at 1000 µg/mL in methanol.
- Preparation of Calibration Standards:
 - Prepare a series of calibration standards by diluting the allergen stock solutions to concentrations ranging from 0.1 to 50 µg/mL.
 - Spike each calibration standard with the **Cedramber** IS stock solution to a final concentration of 10 µg/mL.
- Sample Preparation:
 - Accurately weigh 1.0 g of the cosmetic sample into a centrifuge tube.
 - Add 5 mL of methanol and the **Cedramber** IS stock solution to achieve a final concentration of 10 µg/mL.
 - Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
 - Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.
- GC-MS Conditions:
 - Instrument: Gas chromatograph coupled to a Mass Spectrometer.
 - Column: Rxi-5Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
 - Injector Temperature: 280 °C.[6][7]
 - Injection Volume: 1 µL (splitless mode).[6]
 - Oven Temperature Program: 55 °C (hold 1.3 min), ramp to 90 °C at 40 °C/min (hold 3 min), then to 260 °C at 5 °C/min.[6]
 - MS Transfer Line Temperature: 280 °C.[6]
 - Ion Source Temperature: 230 °C.[8]

- Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each analyte and **Cedramber**.
- Data Analysis and Quantification:
 - Integrate the peak areas of the target analytes and the **Cedramber** IS.
 - Calculate the response ratio (Analyte Area / IS Area).
 - Construct a calibration curve by plotting the response ratio against the analyte concentration for the calibration standards.
 - Determine the concentration of the analytes in the sample using the calibration curve.

Data Presentation

The following tables present hypothetical validation data for the use of **Cedramber** as an internal standard in the analysis of two common fragrance allergens, Limonene and Linalool.

Table 2: GC-MS Method Validation Parameters

Parameter	Limonene	Linalool
Retention Time (min)	8.52	9.25
Quantification Ion (m/z)	93	71
Linearity Range (µg/mL)	0.1 - 50	0.1 - 50
Correlation Coefficient (r ²)	> 0.995	> 0.995
LOD (µg/mL)	0.03	0.04
LOQ (µg/mL)	0.1	0.12

Table 3: Recovery Study in a Cream Matrix

Analyte	Spiking Level (µg/g)	Mean Recovery (%)	RSD (%) (n=3)
Limonene	10	98.5	4.2
50	101.2	3.5	
Linalool	10	95.8	5.1
50	99.3	4.8	

Conclusion

Cedramber exhibits the necessary characteristics of purity, stability, and chromatographic behavior to be considered a valuable reference standard for analytical applications. Its use as an internal standard can improve the accuracy and precision of quantitative methods for the analysis of complex samples. The protocols provided herein offer a framework for the qualification and implementation of **Cedramber** in analytical laboratories. It is recommended that each laboratory performs a thorough validation of the method for their specific application and matrix.

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